molecular formula C8H10ClNO2 B13570782 2-Chloro-3,4-dimethoxyaniline

2-Chloro-3,4-dimethoxyaniline

Cat. No.: B13570782
M. Wt: 187.62 g/mol
InChI Key: PLVSZOLKJVCODN-UHFFFAOYSA-N
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Description

2-Chloro-3,4-dimethoxyaniline is an organic compound with the molecular formula C8H10ClNO2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and methoxy groups

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,4-dimethoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted anilines .

Mechanism of Action

The mechanism of action of 2-Chloro-3,4-dimethoxyaniline involves its interaction with various molecular targets. It can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new compounds. The pathways involved in its biological activities are still under investigation, but it is believed to interfere with cellular processes by binding to specific enzymes or receptors .

Comparison with Similar Compounds

Comparison: 2-Chloro-3,4-dimethoxyaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it valuable for specific applications .

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

2-chloro-3,4-dimethoxyaniline

InChI

InChI=1S/C8H10ClNO2/c1-11-6-4-3-5(10)7(9)8(6)12-2/h3-4H,10H2,1-2H3

InChI Key

PLVSZOLKJVCODN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)Cl)OC

Origin of Product

United States

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